strontium;diacetate

Description

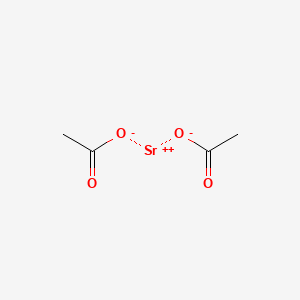

Strontium diacetate (Sr(C₂H₃O₂)₂), also known as strontium acetate, is a water-soluble strontium salt of acetic acid. It is commonly used in biomedical research, dental materials, and as a precursor for synthesizing other strontium compounds. Its molecular weight is 205.71 g/mol (anhydrous), and it exhibits hygroscopic properties, making it suitable for applications requiring controlled release in aqueous environments . Strontium diacetate is synthesized by reacting strontium carbonate or hydroxide with acetic acid, yielding a compound with a monoclinic crystal structure under hydrated conditions .

Properties

Molecular Formula |

C4H6O4Sr |

|---|---|

Molecular Weight |

205.71 g/mol |

IUPAC Name |

strontium;diacetate |

InChI |

InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

RXSHXLOMRZJCLB-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium diacetate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with acetic acid. The general reaction is as follows:

SrCO3+2CH3COOH→(CH3CO2)2Sr+CO2+H2O

In this reaction, strontium carbonate reacts with acetic acid to produce strontium diacetate, carbon dioxide, and water. The reaction is typically carried out at room temperature and under atmospheric pressure.

Industrial Production Methods: Industrial production of strontium diacetate follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain pure strontium diacetate.

Chemical Reactions Analysis

Reactions in Aqueous Solutions

Strontium acetate dissociates into Sr²⁺ and acetate ions, enabling Sr²⁺-specific reactions :

-

Acid dissolution : Precipitates like SrCrO₄ dissolve in acetic acid .

-

Ion release : In simulated body fluids, Sr²⁺ ions are released from SrCO₃ films formed via Sr(C₂H₃O₂)₂ reactions .

Ethanol Conversion at 400°C (Selectivity Data) :

| Catalyst | Ethylene (%) | Acetaldehyde (%) | Butanol (%) | Other Products (%) |

|---|---|---|---|---|

| MgAlO | 10.64 | 56.39 | 8.84 | 17.46 |

| Sr 0.1-MgAlO | 25.81 | 49.81 | 6.37 | 6.05 |

| Sr 2-MgAlO | 9.00 | 83.01 | 1.93 | 5.00 |

-

Key findings :

Biochemical Interactions

-

Dentin hypersensitivity : Sr²⁺ from Sr(C₂H₃O₂)₂ occludes dentin tubules, forming acid-resistant precipitates . Clinical trials show 8% strontium acetate dentifrices reduce sensitivity instantly and long-term .

-

Bone regeneration : SrCO₃ films on implants release Sr²⁺, stimulating osteoblast activity and inhibiting osteoclasts .

Photochemical Reactions

Strontium acetate exhibits light-induced emission properties, utilized in:

Scientific Research Applications

Strontium acetate is a strontium salt with a variety of applications, including in dentistry and bone regeneration.

Scientific Applications of Strontium Acetate

- Treatment of Dentin Hypersensitivity Strontium acetate can occlude dentin tubules and механически improve the properties of dentin . A 10% strontium acetate treatment applied for 5 to 28 days can significantly increase tubule occlusion in normal root dentin and, to a lesser extent, in demineralized dentin . Brushing with strontium acetate is more effective than soaking for the recovery of properties of demineralized dentin .

- Antibacterial Applications Strontium acetate has antibacterial properties and has been investigated in conjunction with silver nitrate for dental applications .

- Bone Regeneration Strontium-incorporated amino-functional mesoporous bioactive glass (MBG) scaffolds have favorable biocompatibility and upregulate osteogenic and angiogenic capacities. In osteoporotic rat models, these scaffolds achieved better bone regeneration and vessel formation .

- Drug Synthesis Strontium chloride can be combined with chlorhexidine to synthesize novel chlorhexidine particles for use in medicine and dentistry. The presence of strontium is beneficial for bone stimulation and bone resorption suppression .

Case Studies

- Strontium-incorporated Bioceramic Scaffolds: A study explored the incorporation of strontium into bioactive scaffolds made from modified amino-functional mesoporous bioactive glass (MBG). The resulting scaffolds were tested in vitro and in vivo using an osteoporotic rat model. The results showed that strontium-incorporated amino-functional MBG scaffolds had good biocompatibility and enhanced osteogenic and angiogenic capabilities. The in vivo experiments demonstrated improved bone regeneration and vessel formation .

- Strontium Acetate for Dentin Tubule Occlusion: In an in vitro study, the effects of a 10% strontium acetate solution on human root dentin were evaluated. The study found that strontium acetate can occlude dentin tubules and cause small changes in the mechanical properties of dentin. The treatment significantly increased tubule occlusion in normal root dentin and, to a lesser extent, in demineralized dentin. Brushing was found to be more effective than soaking in recovering the properties of demineralized dentin when treated with strontium .

- Strontium-doped Bioceramics for Bone Defects: Researchers fabricated bioceramics composed of strontium (Sr)-doped hydroxyapatite (HA) whiskers. In an osteoporotic rat metaphyseal femoral bone defect model, the SrWCP bioceramic promoted local bone regeneration .

Mechanism of Action

The mechanism by which strontium diacetate exerts its effects depends on its application:

In Bone Metabolism: Strontium ions can replace calcium in the bone matrix, potentially enhancing bone strength and reducing the risk of fractures.

In Electronic Materials: Acts as a precursor to strontium titanate, which has unique dielectric properties useful in capacitors and other electronic devices.

Comparison with Similar Compounds

Key Compounds for Comparison

Strontium diacetate is compared with the following structurally or functionally related compounds:

Strontium Chloride (SrCl₂)

Strontium Carbonate (SrCO₃)

Strontium Phosphate (SrHPO₄)

Strontium Stearate (Sr(C₁₈H₃₅O₂)₂)

Calcium Acetate (Ca(C₂H₃O₂)₂)

Data Table: Comparative Properties

Detailed Research Findings

Strontium Chloride (SrCl₂)

- Structural Differences: SrCl₂ adopts a cubic crystal lattice, whereas strontium diacetate forms hydrated monoclinic structures. The ionic radius of Sr²⁺ (1.18 Å) causes lattice expansion when substituted in calcium compounds (e.g., hydroxyapatite), enhancing bioactivity .

Strontium Carbonate (SrCO₃)

- Solubility & Reactivity : SrCO₃ is water-insoluble and thermally decomposes to SrO and CO₂, making it unsuitable for aqueous applications. In contrast, strontium diacetate’s solubility enables its use in liquid-phase syntheses .

Strontium Phosphate (SrHPO₄)

- Biomedical Superiority : Strontium phosphates exhibit higher bioaffinity than calcium phosphates, promoting osteoblast proliferation . However, strontium diacetate is preferred in dental composites due to its antibacterial properties when combined with chlorhexidine (e.g., CHX-SrCl₂ particles) .

Strontium Stearate (Sr(C₁₈H₃₅O₂)₂)

- Hydrophobicity: The long alkyl chain in stearate renders it insoluble in water, limiting its use to non-aqueous systems like polymer stabilizers. Strontium diacetate’s acetate groups provide better compatibility with hydrophilic matrices .

Calcium Acetate (Ca(C₂H₃O₂)₂)

- Ionic Substitution Effects : Replacing Ca²⁺ with Sr²⁺ in acetate salts increases lattice parameters due to Sr’s larger ionic radius. This substitution enhances thermal stability but reduces solubility compared to calcium acetate .

Critical Analysis of Functional Differences

- Antibacterial Activity : Strontium diacetate-based composites (e.g., CHX-SrCl₂) show pH-dependent drug release, with higher efficacy in acidic environments (e.g., oral biofilms) . This property is absent in SrCO₃ or SrHPO₄.

- Toxicity Profile : Strontium chloride exhibits higher percutaneous absorption rates than diacetate, posing greater risks in topical applications .

- Thermal Behavior : Strontium diacetate decomposes at lower temperatures (~200°C) compared to SrCO₃ (>1200°C), influencing their roles in material synthesis .

Biological Activity

Strontium diacetate, a compound of strontium with acetates, has garnered attention for its biological activity, particularly in the fields of bone health and antibacterial properties. This article delves into its biological effects, supported by research findings, data tables, and case studies.

Strontium diacetate can be represented by the chemical formula . It is a strontium salt of acetic acid and exhibits properties similar to calcium due to its position in Group IIA of the periodic table.

Biological Activity Overview

Strontium is known to influence bone metabolism positively. It mimics calcium in biological systems, promoting osteoblast proliferation and differentiation, which is crucial for bone formation. The following sections explore specific biological activities associated with strontium diacetate.

Antibacterial Properties

Research indicates that strontium compounds, including strontium diacetate, exhibit significant antibacterial activity. A study investigated the antibacterial effects of strontium acetate against Aggregatibacter actinomycetemcomitans, a bacterium implicated in periodontal disease. The results demonstrated a minimum inhibitory concentration (MIC) of 5 mg/mL, showing a dose-dependent decrease in bacterial viability (CFU/mL) at concentrations above this threshold .

Table 1: Antibacterial Activity of Strontium Acetate

| Concentration (mg/mL) | CFU/mL Reduction | Statistical Significance |

|---|---|---|

| 0.1 | No effect | Not significant |

| 1.0 | Minimal | Not significant |

| 5.0 | Significant | p < 0.05 |

| 10.0 | High reduction | p < 0.01 |

| 20.0 | Maximum reduction | p < 0.001 |

Cytocompatibility

In addition to its antibacterial properties, strontium diacetate has been shown to be cytocompatible, particularly with osteoblastic cells (MC3T3). Studies found that concentrations up to 3.5 mg/mL did not significantly reduce cell viability compared to controls. In fact, lower concentrations (1.5-3.5 mg/mL) enhanced metabolic activity in MC3T3 cells, indicating a potential therapeutic window for bone regeneration applications .

Table 2: Cytocompatibility of Strontium Acetate

| Concentration (mg/mL) | MC3T3 Cell Viability (%) | NIH3T3 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1.5 | 120 | 95 |

| 2.5 | 130 | 90 |

| 3.5 | 110 | 70 |

| 5 | 85 | <30 |

Strontium diacetate's biological effects are attributed to its interaction with calcium-sensing receptors (CaSR) on osteoblasts. This interaction activates signaling pathways essential for cell proliferation and differentiation, enhancing bone mineralization processes .

Case Studies

- Dental Applications : A clinical study evaluated an oral care product containing strontium acetate for reducing dentin hypersensitivity. Results indicated that patients experienced significant relief compared to control groups using standard fluoride treatments .

- Bone Regeneration : In animal models, strontium-containing compounds have shown enhanced bone healing and increased mineral density when used in conjunction with biodegradable materials .

Q & A

Q. How can researchers ensure ethical compliance when sourcing strontium diacetate for studies involving biological systems?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for vertebrate/invertebrate studies. Source Sr(CH₃COO)₂ from vendors with ISO 9001 certification and batch-specific certificates of analysis. For human clinical analogs, justify dosage thresholds using NOAEL (No Observed Adverse Effect Level) data from toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.